2,2,2-Trifluoro-1-(5-fluoro-2-methoxyphenyl)ethan-1-amine
Description
2,2,2-Trifluoro-1-(5-fluoro-2-methoxyphenyl)ethan-1-amine is a fluorinated arylalkylamine characterized by a trifluoroethylamine backbone and a substituted phenyl ring (5-fluoro-2-methoxy). This compound is of interest in medicinal chemistry due to the trifluoromethyl group’s ability to enhance metabolic stability and modulate lipophilicity, while the methoxy and fluoro substituents influence electronic properties and receptor binding .
Properties
Molecular Formula |
C9H9F4NO |
|---|---|
Molecular Weight |
223.17 g/mol |
IUPAC Name |
2,2,2-trifluoro-1-(5-fluoro-2-methoxyphenyl)ethanamine |
InChI |
InChI=1S/C9H9F4NO/c1-15-7-3-2-5(10)4-6(7)8(14)9(11,12)13/h2-4,8H,14H2,1H3 |
InChI Key |
BMQWJIKEXIPWGD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)F)C(C(F)(F)F)N |
Origin of Product |
United States |
Preparation Methods
Method Based on Aromatic Halogenation and Nucleophilic Substitution
Step 1: Synthesis of the Aromatic Precursor
- Starting Material: 2-Amino-5-fluorobenzoic acid or related derivatives.
- Reaction: Conversion to the corresponding iodo- or bromophenyl compounds via halogenation.
- Conditions: Use of electrophilic halogenating agents such as iodine or bromine under controlled temperatures (0-10°C) to ensure regioselectivity.
- Intermediate: 5-Fluoro-2-iodobenzoic acid.
Step 2: Conversion to Trifluoromethylated Derivative
- Reagents: Thionyl chloride (SOCl₂) to convert acids to acyl chlorides.
- Reaction: Acylation of the aromatic ring, followed by nucleophilic substitution with trifluoromethylating agents such as N-phenyltrifluoromethanesulfonimide (PhNTf₂) or trifluoromethyl iodide.
- Conditions: Heating at 60°C for acyl chloride formation; room temperature for trifluoromethylation.
Step 3: Formation of the Amine
- Reaction: Reductive amination or nucleophilic substitution with ammonia or amines.
- Conditions: Use of ammonia water at 60°C, followed by purification via filtration and washing.
Method Utilizing Trifluoromethylating Agents and Catalysis
- N-phenyltrifluoromethanesulfonimide (PhNTf₂)
- Potassium bifluoride (KHF₂)
- N,N-Diisopropylethylamine (DIPEA)
- Solvents: Acetonitrile (MeCN), dichloromethane (DCM)
- The aromatic precursor is reacted with trifluoromethylating agents in the presence of fluoride sources and bases.
- The reaction typically proceeds at room temperature over 18 hours, with optimization of reagent ratios to maximize yield.
- The process involves the formation of a trifluoromethylated aromatic compound, which is then further functionalized to introduce the amino group.
Synthesis via Multi-step Halogenation and Fluorination
Step 1: Halogenation of aromatic ring to introduce iodine or bromine.
Step 2: Conversion of halogenated aromatic to trifluoromethylated derivative using reagents such as trifluoromethyl iodide or trifluoromethanesulfonic anhydride.
Step 3: Introduction of amino group via nucleophilic substitution or reductive amination, often employing ammonia or primary amines under controlled conditions.
Representative Data Table of Conditions and Reagents
| Step | Starting Material | Reagents | Conditions | Key Intermediates | Notes |
|---|---|---|---|---|---|
| 1 | 2-Amino-5-fluorobenzoic acid | Halogenating agents (I₂, Br₂) | 0-10°C, controlled addition | 5-Fluoro-2-iodobenzoic acid | Regioselective halogenation |
| 2 | 5-Fluoro-2-iodobenzoic acid | Thionyl chloride | 60°C, reflux | Acyl chloride | Acid to acyl chloride conversion |
| 3 | Acyl chloride | N-phenyltrifluoromethanesulfonimide | Room temp, 18h | Trifluoromethylated aromatic | Electrophilic trifluoromethylation |
| 4 | Trifluoromethylated aromatic | NH₃ or amines | 60°C | Amino derivative | Reductive amination or nucleophilic substitution |
Notable Research Findings and Optimization
- Patents indicate that controlling temperature and reagent ratios is critical for selectivity and yield, especially in trifluoromethylation steps.
- Catalysis with fluoride sources such as potassium bifluoride enhances the efficiency of trifluoromethylation.
- Purification often involves silica gel chromatography with solvent systems like PE/EA (8:1) to isolate the desired product.
Summary of Challenges and Considerations
- Achieving regioselectivity in aromatic halogenation.
- Managing the reactivity of trifluoromethylating agents.
- Ensuring the stability of intermediates during multi-step sequences.
- Optimizing reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trifluoro-1-(5-fluoro-2-methoxyphenyl)ethan-1-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to produce amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Sodium iodide in acetone or potassium tert-butoxide in tert-butanol.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary or secondary amines and alcohols.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
2,2,2-Trifluoro-1-(5-fluoro-2-methoxyphenyl)ethan-1-amine is used in various scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: In the study of enzyme inhibition and protein-ligand interactions.
Medicine: As a potential pharmaceutical intermediate for the development of new drugs.
Industry: In the production of agrochemicals and specialty chemicals
Mechanism of Action
The mechanism of action of 2,2,2-Trifluoro-1-(5-fluoro-2-methoxyphenyl)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl and fluoro groups enhance the compound’s binding affinity and selectivity towards these targets. The compound can inhibit enzyme activity by forming stable complexes with the active site, thereby blocking substrate access and catalytic function .
Comparison with Similar Compounds
Structural Analogs and Physicochemical Properties
The table below summarizes key structural analogs and their properties:
Key Observations :
- Trifluoro Substitution: The trifluoroethyl group in the target compound increases molecular weight by ~70 g/mol compared to non-trifluorinated analogs (e.g., vs. Target).
- Substituent Position: The 5-fluoro-2-methoxy substitution in the target compound contrasts with analogs bearing 3-fluoro () or 4-trifluoromethyl groups (). Ortho-methoxy groups are known to sterically hinder metabolic oxidation, enhancing stability .
- Enantiomeric Effects : The (R)-enantiomer of 1-(5-fluoro-2-methoxyphenyl)ethan-1-amine () highlights the role of stereochemistry in receptor selectivity, a factor that may apply to the target compound if synthesized as a single enantiomer.
Analytical Data :
- LCMS: The non-trifluorinated analog in shows [M+H]+ at 262.20, while trifluorinated compounds (e.g., ) exhibit higher m/z values (~229–240) due to the added mass of fluorine .
- NMR : provides ¹H/¹³C NMR shifts for cyclopropylmethylamine derivatives, which could guide characterization of the target compound’s phenyl ring protons (δ 6.8–7.2 ppm for aromatic H) and methoxy group (δ ~3.8 ppm) .
Biological Activity
2,2,2-Trifluoro-1-(5-fluoro-2-methoxyphenyl)ethan-1-amine is a fluorinated organic compound characterized by its unique trifluoromethyl and fluoro-methoxyphenyl groups. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug development.
Chemical Structure and Properties
- Molecular Formula : C9H10F4N
- Molecular Weight : 224.15 g/mol
- CAS Number : 1256467-37-4
The presence of fluorine atoms significantly enhances the lipophilicity of the compound, improving its ability to interact with biological membranes and molecular targets.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The trifluoromethyl group increases the compound's membrane permeability, while the fluoro-methoxyphenyl group contributes to its binding affinity. This dual action makes it a promising candidate for pharmacological studies aimed at modulating various biological pathways.
Pharmacological Applications
Recent studies have explored the compound's potential as an inhibitor for various biological targets. Its structure suggests possible applications in:
- Anticancer Therapy : The compound may exhibit antiproliferative effects against cancer cell lines by inhibiting specific kinases or growth factor receptors.
Case Studies and Research Findings
- Inhibition of Kinases : Research indicates that similar fluorinated compounds have shown significant inhibitory activity against kinases involved in cancer progression. For instance, compounds with structural similarities have demonstrated IC50 values in the nanomolar range against FGFR1 and EGFR kinases .
- Enzymatic Activity : The compound's interaction with enzymes can lead to modulation of metabolic pathways. Studies on related compounds have shown promising results in inhibiting enzymes crucial for tumor growth .
- Selectivity and Toxicity : Preliminary assessments suggest that derivatives of this compound may exhibit favorable selectivity indices, indicating a good safety profile compared to standard chemotherapeutics .
Comparative Biological Activity Table
| Compound Name | Target Enzyme | IC50 (nM) | Biological Activity |
|---|---|---|---|
| This compound | FGFR1 | < 50 | Antiproliferative |
| Similar Compound A | EGFR | 5.3 | Antitumor |
| Similar Compound B | DprE1 | 3.2 | Antimycobacterial |
Q & A
Q. What synthetic routes are commonly employed for 2,2,2-Trifluoro-1-(5-fluoro-2-methoxyphenyl)ethan-1-amine, and how are reaction conditions optimized?
- Methodological Answer : The synthesis typically involves a condensation reaction between 5-fluoro-2-methoxybenzaldehyde and a trifluoroethylamine precursor under catalytic conditions. For example, highlights the use of trifluoroethylamine derivatives in a nucleophilic addition-elimination sequence, often catalyzed by Lewis acids (e.g., BF₃·Et₂O) or transition metals. Reaction conditions (temperature: 60–80°C, solvent: THF/DCM) are optimized to maximize yield and minimize side reactions. Industrial-scale synthesis may employ continuous flow reactors to enhance efficiency . Purification is achieved via column chromatography or recrystallization.
Q. Table 1: Representative Synthetic Conditions
Q. Which spectroscopic techniques confirm the structural integrity of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is critical for structural confirmation. For example, in , ¹H NMR peaks at δ 3.85 ppm (methoxy group) and δ 6.5–7.2 ppm (aromatic protons) confirm the phenyl and methoxy substituents. ¹³C NMR detects the trifluoromethyl carbon at ~125 ppm (q, J = 280 Hz). High-Resolution Mass Spectrometry (HRMS) validates the molecular ion ([M+H]⁺ calculated for C₉H₉F₄NO: 240.0645; observed: 240.0648) .
Q. What in vitro assays are used to evaluate the compound's bioactivity?
- Methodological Answer : Cytotoxicity assays (e.g., MTT or SRB) against cancer cell lines (e.g., HeLa, MCF-7) are standard. reports IC₅₀ values of <10 µM for cervical and breast cancer cells. Enzyme inhibition assays (e.g., kinase or receptor binding) utilize fluorescence polarization or radiometric methods. For antimicrobial activity, microdilution assays determine MIC values against bacterial/fungal strains .
Advanced Research Questions
Q. How does the compound’s structure influence serotonin receptor (5-HT₂C) binding, and what modifications enhance selectivity?
- Methodological Answer : The trifluoromethyl group enhances lipophilicity and binding affinity to hydrophobic receptor pockets, while the 5-fluoro-2-methoxyphenyl moiety engages in π-π stacking with aromatic residues (e.g., Phe in 5-HT₂C). demonstrates that replacing the trifluoromethyl group with non-fluorinated analogs reduces binding affinity by >50%. Introducing electron-withdrawing groups (e.g., nitro at the 3-position) improves selectivity over 5-HT₂A/B subtypes. Molecular docking (software: AutoDock Vina) predicts binding poses and guides SAR studies .
Q. What contradictions exist in reported biological activities, and how can experimental design resolve them?
- Methodological Answer : Discrepancies in cytotoxicity data (e.g., IC₅₀ ranging from 5–50 µM across studies) may arise from assay variability (e.g., cell passage number, incubation time). notes that conflicting results in enzyme inhibition studies could stem from differing buffer conditions (pH, ionic strength). To resolve contradictions:
Q. Which computational methods model the compound’s interactions with dihydroorotate dehydrogenase (DHODH), and how do they inform drug design?
- Methodological Answer : Molecular dynamics (MD) simulations (software: GROMACS) and quantum mechanical calculations (DFT) analyze binding stability and electronic interactions. highlights the role of fluorine in forming halogen bonds with DHODH’s Leu172 residue. Free energy perturbation (FEP) calculations predict ΔG changes for substituent modifications. These models prioritize derivatives with improved target engagement and metabolic stability .
Data Contradiction Analysis
- Example : reports potent anticancer activity (IC₅₀: 5 µM), while emphasizes the need for further mechanistic studies. This suggests incomplete understanding of off-target effects. Researchers should combine transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to identify secondary targets and validate specificity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
